molecular formula C15H21N3O3 B3829392 Methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate

Methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate

Cat. No.: B3829392
M. Wt: 291.35 g/mol
InChI Key: LLPWWMAEOKENOR-UHFFFAOYSA-N
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Description

Methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by its unique structure, which includes an amino group, a methyl ester, and a propyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-amino-4-propylbenzoic acid and dimethylformamide dimethyl acetal, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of substituted quinazolines with different functional groups.

Scientific Research Applications

Methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their unique chemical properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: Researchers explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. These interactions can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-propylquinazoline: Shares the quinazoline core but lacks the ester and additional substituents.

    7,7-Dimethyl-5-oxoquinazoline: Similar structure but without the amino and propyl groups.

    Methyl 2-aminoquinazoline-6-carboxylate: Contains the amino and ester groups but lacks the dimethyl and propyl substituents.

Uniqueness

Methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-5-6-8-10-9(18-14(16)17-8)7-15(2,3)11(12(10)19)13(20)21-4/h11H,5-7H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWWMAEOKENOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC2=C1C(=O)C(C(C2)(C)C)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate
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Methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate
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Methyl 2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydroquinazoline-6-carboxylate
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